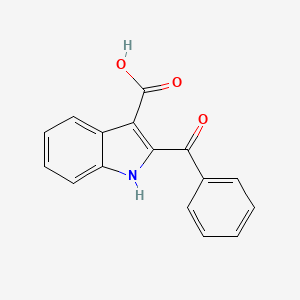

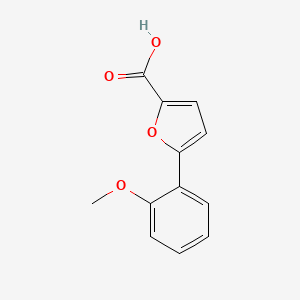

2-benzoyl-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives, which includes 2-Benzoyl-1H-indole-3-carboxylic acid, has been a subject of research. Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, are highlighted . Some new sulfonamide-based indole derivatives were synthesized by using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis

The molecular formula of this compound is C16H11NO3 . The average mass is 265.263 Da and the monoisotopic mass is 265.073883 Da .Chemical Reactions Analysis

Indole derivatives, including this compound, have been synthesized for various applications. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 195-197 °C.Scientific Research Applications

Synthetic Applications

2-Benzoyl-1H-indole-3-carboxylic acid and its derivatives are pivotal in the synthesis of various complex organic compounds. The molecule acts as a precursor for the synthesis of indole derivatives through various chemical reactions, including Friedel-Crafts acylation, photolysis, and carboxylation. For instance, derivatives of this compound have been synthesized through heating with polyphosphoric acid, highlighting its role in generating new compounds with potential biological activities (Cucek & Verček, 2008). Similarly, the photolysis of caged benzoic acids featuring the NPI chromophore, a derivative of the 2-benzoyl-1H-indole framework, illustrates its utility in releasing benzoic acid under specific conditions, which is a step towards creating artificial breathing reactions (Lin & Abe, 2021).

Role in Heterocyclic Chemistry

The compound is also instrumental in heterocyclic chemistry, serving as a key building block for the synthesis of novel indole-benzimidazole derivatives. This demonstrates the versatility of this compound in constructing complex heterocyclic systems that may possess a wide range of biological activities (Wang et al., 2016).

Pharmacological Synthesis

Pharmacologically, this compound derivatives have been synthesized for the investigation of their biological activities. For instance, N-substituted indole carboxylic acid esters have been prepared as potential cyclo-oxygenase-2 (COX-2) enzyme inhibitors, showcasing the therapeutic potential of modifications to the this compound structure (Olgen & Nebioğlu, 2002).

Environmental and Material Science

In environmental and material science, the reactions involving 2-benzoyl-1H-indole derivatives have been studied for their ability to absorb CO2, a property that can be harnessed for carbon capture and storage technologies. The research on the photolysis of these compounds suggests potential applications in environmental remediation through CO2 capture (Lin & Abe, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-benzoyl-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .

properties

IUPAC Name |

2-benzoyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODYTMDGIKINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359169 |

Source

|

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74588-82-2 |

Source

|

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)